
trans-1,4-Bis(2-isothiocyanatoethyl)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-1,4-Bis(2-isothiocyanatoethyl)cyclohexane: is an organic compound with the molecular formula C₁₂H₁₈N₂S₂ It is characterized by the presence of two isothiocyanatoethyl groups attached to a cyclohexane ring in a trans configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,4-Bis(2-isothiocyanatoethyl)cyclohexane typically involves the reaction of 1,4-cyclohexanedimethanol with thiophosgene in the presence of a base. The reaction proceeds through the formation of intermediate isothiocyanate groups, which then react with the cyclohexane ring to form the final product. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: trans-1,4-Bis(2-isothiocyanatoethyl)cyclohexane can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate groups to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isothiocyanate groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: trans-1,4-Bis(2-isothiocyanatoethyl)cyclohexane is used as a building block in organic synthesis
Biology: In biological research, this compound is used as a cross-linking agent for proteins and other biomolecules. Its ability to form stable isothiocyanate linkages makes it valuable in studying protein-protein interactions and enzyme mechanisms.
Medicine: The compound has potential applications in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents. Its reactivity with nucleophiles allows for the modification of biological targets.
Industry: In industrial applications, this compound is used in the production of specialty polymers and coatings. Its ability to form strong bonds with various substrates makes it useful in creating durable materials.
Mecanismo De Acción
The mechanism of action of trans-1,4-Bis(2-isothiocyanatoethyl)cyclohexane involves the reactivity of its isothiocyanate groups. These groups can react with nucleophiles such as amines, thiols, and hydroxyl groups, forming stable thiourea or thiocarbamate linkages. This reactivity underlies its use as a cross-linking agent and in the modification of biological targets.
Comparación Con Compuestos Similares
trans-1,4-Bis(2-isocyanatoethyl)cyclohexane: Similar structure but with isocyanate groups instead of isothiocyanate.
trans-1,4-Bis(2-aminomethyl)cyclohexane: Contains amino groups instead of isothiocyanate.
trans-1,4-Bis(2-hydroxyethyl)cyclohexane: Contains hydroxyl groups instead of isothiocyanate.
Uniqueness: trans-1,4-Bis(2-isothiocyanatoethyl)cyclohexane is unique due to its isothiocyanate groups, which confer distinct reactivity and applications. Unlike its analogs with isocyanate, amino, or hydroxyl groups, the isothiocyanate groups provide specific reactivity with nucleophiles, making it valuable in cross-linking and modification reactions.
Propiedades
Número CAS |
25029-11-2 |
|---|---|
Fórmula molecular |
C12H18N2S2 |
Peso molecular |
254.4 g/mol |
Nombre IUPAC |
1,4-bis(2-isothiocyanatoethyl)cyclohexane |
InChI |
InChI=1S/C12H18N2S2/c15-9-13-7-5-11-1-2-12(4-3-11)6-8-14-10-16/h11-12H,1-8H2 |
Clave InChI |
GQSJCHSMDBWAQK-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1CCN=C=S)CCN=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



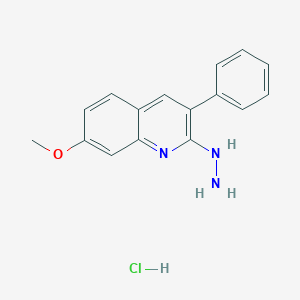

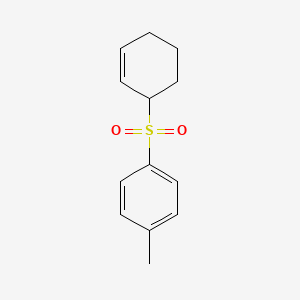
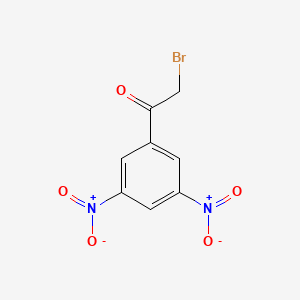

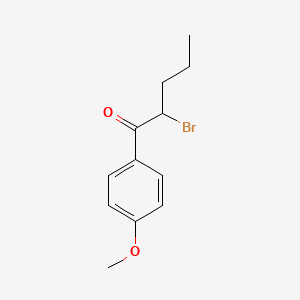
![3-[6-(bromomethyl)-2-pyridinyl]-1,2,4-Thiadiazol-5-amine](/img/structure/B13750648.png)
![Phenol, 4,4'-[1,4-phenylenebis(azo)]bis[3-methyl-](/img/structure/B13750652.png)
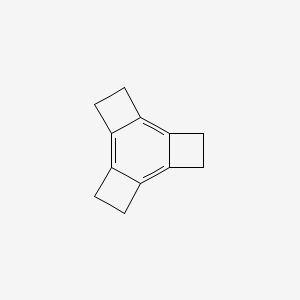
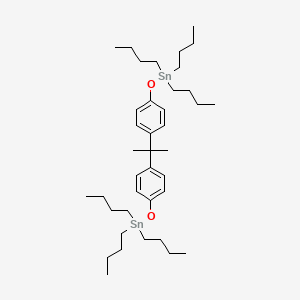
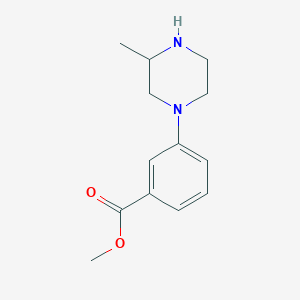
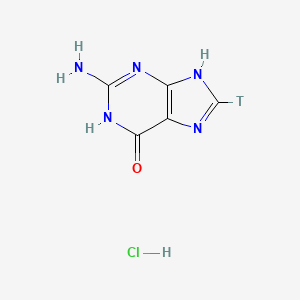
![Diphenylmethyl7-(3,5-DI-tert-butyl-4-hydroxybenzylideneamino)-3-[[(1-methyl-1H-tetrazol-5-YL)thio]methyl]-3-cephem-4-carboxylate](/img/structure/B13750675.png)
